Bis(2,4-dichloro-5-nitrophenyl) carbonate
Overview
Description
Bis(2,4-dichloro-5-nitrophenyl) carbonate is a chemical compound that has been studied for various applications, including its use as a photolabile protecting group for ketones and aldehydes, as well as its potential in the field of non-linear optics (NLO) and as a fungicide for leather. The compound is characterized by the presence of nitrophenyl groups and a carbonate central unit, which can undergo various chemical reactions and exhibit unique physical and chemical properties.
Synthesis Analysis
The synthesis of bis(4-nitrophenyl) carbonate derivatives has been optimized using bis(trichloromethyl) carbonate with 4-nitrophenol under specific conditions, such as the use of tetraethylammonium bromide as a phase transfer catalyst, to achieve high yields . This method provides a pathway to synthesize bis(2,4-dichloro-5-nitrophenyl) carbonate analogs by substituting the appropriate nitrophenol derivatives.
Molecular Structure Analysis
Structural analysis of related compounds, such as bis[(E)-2-(2,4-dichloro-5-nitrostyryl)-1,3-benzothiazole] hydrate, reveals that these molecules can exhibit different dihedral angles between aromatic rings, which can influence their physical and chemical properties . The molecular structure of bis(2,4-dichloro-5-nitrophenyl) carbonate would likely show similar characteristics, with the potential for intramolecular interactions affecting its conformation and reactivity.
Chemical Reactions Analysis
Bis(4-nitrophenyl) carbonate and related compounds have been shown to hydrolyze under certain conditions, releasing free nitrophenols . This reactivity suggests that bis(2,4-dichloro-5-nitrophenyl) carbonate could also undergo hydrolysis, potentially under mildew-growing conditions, which is relevant for its application as a leather fungicide.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(4-nitrophenyl) carbonate have been studied through spectroscopic methods and quantum chemical computations, revealing insights into its NLO properties and the influence of its molecular structure on vibrational frequencies . These studies suggest that bis(2,4-dichloro-5-nitrophenyl) carbonate would also exhibit interesting spectroscopic characteristics and potentially useful NLO properties.
Scientific Research Applications
Synthesis Technologies
Bis(2,4-dichloro-5-nitrophenyl) carbonate is utilized in advanced synthesis technologies. A study demonstrated the optimization of synthesis technology for related compounds using bis(trichloromethyl) carbonate with specific catalysts under controlled conditions, achieving high yield rates (Chao, 2009).
Polymerization Catalysts
This compound plays a role in polymerization processes. Research has shown that certain diphenol-amides derived from this compound can be polymerized under phase transfer conditions using quaternary ammonium salts as catalysts (Tagle et al., 1997).
Kinetic Studies
Kinetic studies of phenolysis reactions with bis(2,4-dichloro-5-nitrophenyl) carbonate and related compounds have provided insights into the reaction mechanisms and the role of different substrates and conditions (Castro et al., 2001).
Corrosion Inhibition
Investigations into the effects of substituted oxadiazoles, including compounds similar to bis(2,4-dichloro-5-nitrophenyl) carbonate, have been conducted to understand their role in inhibiting corrosion of metals in acidic environments (Lagrenée et al., 2001).
Pyridinolysis Mechanisms
Research on the reactions of bis(2,4-dichloro-5-nitrophenyl) carbonate with pyridines has contributed to a deeper understanding of pyridinolysis mechanisms, highlighting the importance of the nature of the substrate and the amine in the reaction process (Castro et al., 2008).
Leather Fungicides
Studies have revealed that certain derivatives of bis(2,4-dichloro-5-nitrophenyl) carbonate can act as effective fungicides for leather, providing potential applications in the preservation and maintenance of leather products (Dahl & Kaplan, 1960).
Synthesis of Non-Isocyanate Polyurethanes
Innovative approaches using bis(2,4-dichloro-5-nitrophenyl) carbonate derivatives for the synthesis of biobased non-isocyanate polyurethanes have been explored. This includes the synthesis of NIPUs via polyaddition reactions, showcasing an alternative method for obtaining polyurethanes without toxic phosgene or isocyanates (Zhang et al., 2017).
Phosphorylation in Nucleotide Chemistry
Bis(2,4-dichloro-5-nitrophenyl) carbonate analogs have been used as phosphorylating agents in nucleotide chemistry, enabling efficient synthesis of nucleoside phosphotriesters (Himmelsbach et al., 1987).
Hydrolysis Studies
The compound has been a subject in the study of hydrolysis rates of diaryl carbonates, providing insights into the behavior of these compounds under different acidic conditions (Nicholls & Tillett, 1972).
properties
IUPAC Name |
bis(2,4-dichloro-5-nitrophenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Cl4N2O7/c14-5-1-7(16)11(3-9(5)18(21)22)25-13(20)26-12-4-10(19(23)24)6(15)2-8(12)17/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUDBPILLYLOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(=O)OC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Cl4N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192623 | |
Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4-dichloro-5-nitrophenyl) carbonate | |
CAS RN |
39489-75-3 | |
Record name | Phenol, 2,4-dichloro-5-nitro-, carbonate (2:1) (ester) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39489-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2,4-DICHLORO-5-NITROPHENYL) CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2E3BJ6JBY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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